

The Discovery and History of LY2183240: A Technical Guide

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Abstract

LY2183240 is a potent small molecule that has played a significant role in the study of the endocannabinoid system. Initially developed by Eli Lilly and Company as a high-affinity inhibitor of anandamide reuptake, its discovery history is intertwined with the evolving understanding of endocannabinoid signaling. Subsequent research revealed a more complex pharmacological profile, identifying LY2183240 as a potent, covalent inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide. This dual mechanism of action, coupled with a degree of promiscuity for other serine hydrolases, has made LY2183240 a valuable research tool, while also highlighting challenges in the development of selective endocannabinoid system modulators. This guide provides an in-depth overview of the discovery, history, and key experimental findings related to LY2183240.

Discovery and Initial Characterization

LY2183240, with the chemical name 5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide, was synthesized by researchers at Eli Lilly and Company.[1] The initial aim was to develop a potent inhibitor of the putative anandamide transporter, a protein believed to be responsible for the reuptake of the endocannabinoid anandamide from the synaptic cleft into the postsynaptic neuron, thereby terminating its signaling.



Early studies demonstrated that **LY2183240** potently inhibits the uptake of radiolabeled anandamide in live cell assays with a very low IC50 value, suggesting it was a high-affinity ligand for the anandamide transporter binding site.[1]

Unraveling the Mechanism of Action: A Dual Inhibitor

Further investigation into the mechanism of action of **LY2183240** revealed a pivotal discovery that reshaped its classification. It was found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), the intracellular enzyme responsible for the degradation of anandamide.[2] [3]

The inhibition of FAAH by **LY2183240** is not only potent but also covalent.[2][3] The molecule acts by carbamylating a serine nucleophile within the active site of the FAAH enzyme, leading to its irreversible inactivation.[2][3] This discovery suggested that the observed increase in anandamide levels and subsequent physiological effects could be attributed, at least in part, to the inhibition of its degradation rather than solely the blockade of its reuptake.

In Vitro and In Vivo Pharmacology

The dual action of **LY2183240** on both anandamide reuptake and degradation results in a significant elevation of endogenous anandamide levels. This has been demonstrated in vivo, where intraperitoneal administration of **LY2183240** led to a dose-dependent increase in anandamide concentrations in the rat cerebellum.[1]

This enhancement of endocannabinoid signaling translates to cannabimimetic effects in animal models. **LY2183240** has been shown to produce analgesic effects in the formalin model of persistent pain, as well as anxiolytic and anticonvulsant effects.[1]

Off-Target Effects and Selectivity Profile

A critical aspect of the history of **LY2183240** is the characterization of its selectivity. While a potent FAAH inhibitor, it was found to inhibit several other brain serine hydrolases.[2] This lack of selectivity, or promiscuity, designates the chemical class of **LY2183240** as having potentially excessive protein reactivity for therapeutic drug design and is a likely reason it was not pursued for clinical development.[2][3]



Quantitative Data Summary

The following tables summarize the key quantitative data reported for **LY2183240**.

Table 1: In Vitro Potency of LY2183240

Parameter	Value	Species/Cell Line	Reference
IC50 (Anandamide Uptake)	270 ± 29.4 pM	RBL-2H3 cells	[1]
Ki ([125I]LY2318912 Binding)	540 ± 170 pM	RBL-2H3 membranes	[1]
IC50 (FAAH Inhibition)	12 nM	Rat Brain Membranes	

Table 2: In Vivo Efficacy of LY2183240

Parameter	Value	Species	Model	Reference
ED50 (Anandamide Increase)	1.37 ± 0.980 mg/kg (i.p.)	Rat (cerebellum)	-	[1]

Note: Detailed pharmacokinetic parameters such as bioavailability, half-life, and clearance for **LY2183240** are not readily available in the public domain, likely due to its status as a preclinical research compound.

Experimental Protocols Anandamide Uptake Inhibition Assay

This protocol describes the methodology used to determine the potency of **LY2183240** in inhibiting the cellular uptake of anandamide.

Materials:

Rat Basophilic Leukemia (RBL-2H3) cells



- [14C]-Anandamide
- LY2183240
- Uptake Buffer (e.g., HBSS)
- Scintillation counter

Procedure:

- RBL-2H3 cells are cultured to confluency in appropriate cell culture plates.
- The cell culture medium is removed, and the cells are washed with pre-warmed uptake buffer.
- Cells are pre-incubated with varying concentrations of LY2183240 or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
- [14C]-Anandamide is added to each well to initiate the uptake reaction.
- The incubation is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.
- The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [14C]-Anandamide.
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- The concentration of **LY2183240** that inhibits 50% of the specific anandamide uptake (IC50) is calculated.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines the measurement of the inhibitory activity of **LY2183240** against FAAH.

Materials:

Rat brain membrane preparations (as a source of FAAH)



- [3H]-Anandamide or other suitable FAAH substrate
- LY2183240
- Assay Buffer (e.g., Tris-HCl, pH 9.0)
- Scintillation counter

Procedure:

- Rat brain membranes are prepared and protein concentration is determined.
- The membrane preparation is pre-incubated with varying concentrations of LY2183240 or vehicle for a specified time at 37°C.
- The enzymatic reaction is initiated by the addition of a labeled FAAH substrate, such as [3H]-Anandamide.
- The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
- The reaction is terminated, typically by the addition of an organic solvent to precipitate the protein and separate the substrate from the product.
- The amount of product (e.g., [3H]-ethanolamine) is quantified, often by liquid scintillation counting of the aqueous phase after extraction.
- The concentration of LY2183240 that inhibits 50% of the FAAH activity (IC50) is determined.

Formalin-Induced Paw Licking Model of Persistent Pain

This in vivo protocol is used to assess the analgesic effects of LY2183240.

Materials:

- Male Sprague-Dawley rats or mice
- Formalin solution (e.g., 5% in saline)
- LY2183240



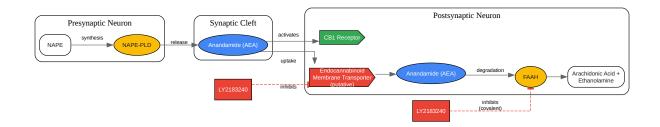
- Vehicle control
- Observation chambers

Procedure:

- Animals are habituated to the observation chambers.
- LY2183240 or vehicle is administered via the desired route (e.g., intraperitoneally, i.p.) at various doses.
- After a predetermined time for drug absorption, a small volume of formalin solution is injected subcutaneously into the plantar surface of one hind paw.
- Immediately after the formalin injection, the animal is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded.
- The observation is typically divided into two phases: the early phase (acute pain, 0-5 minutes post-formalin) and the late phase (inflammatory pain, 15-30 minutes post-formalin).
- The analgesic effect of **LY2183240** is determined by the reduction in paw licking time compared to the vehicle-treated group.

Visualizations Anandamide Signaling Pathway and Inhibition by LY2183240



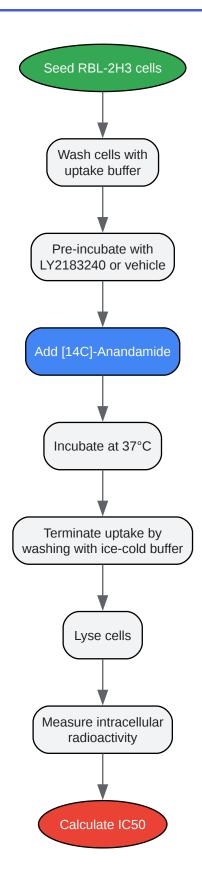


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Caption: Anandamide signaling pathway and points of inhibition by LY2183240.

Experimental Workflow for Anandamide Uptake Assay



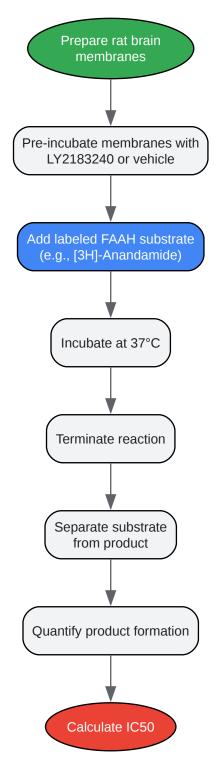


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Caption: Workflow for the in vitro anandamide uptake inhibition assay.



Experimental Workflow for FAAH Inhibition Assay



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Caption: Workflow for the in vitro FAAH inhibition assay.



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